(2-Bromophenyl)(4-butylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-butylphenyl)methanol is an organic compound with the molecular formula C17H19BrO. It is a type of alcohol that contains both bromine and butylphenyl groups, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-butylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with 4-butylphenylmagnesium bromide (Grignard reagent) in an ether solvent, followed by hydrolysis to yield the desired alcohol . The reaction conditions typically require a low temperature to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of (4-butylphenyl)phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)(4-butylphenyl)ketone.
Reduction: Formation of (4-butylphenyl)phenylmethanol.
Substitution: Formation of (2-aminophenyl)(4-butylphenyl)methanol or (2-thiophenyl)(4-butylphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(4-butylphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-butylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the alcohol group play crucial roles in its reactivity and biological activity. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromophenyl)(4-methylphenyl)methanol
- (2-Chlorophenyl)(4-butylphenyl)methanol
- (2-Bromophenyl)(4-ethylphenyl)methanol
Uniqueness
(2-Bromophenyl)(4-butylphenyl)methanol is unique due to the presence of both bromine and butylphenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2-bromophenyl)-(4-butylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12,17,19H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMVIMKVSWDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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